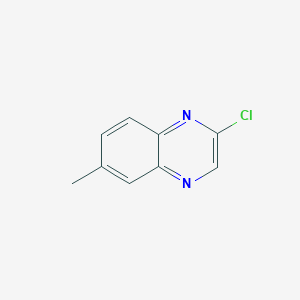

2-Chloro-6-methylquinoxaline

Overview

Description

2-Chloro-6-methylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H7ClN2. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

The synthesis of 2-Chloro-6-methylquinoxaline typically involves the reaction of 2-chloroaniline with methylglyoxal in the presence of a suitable catalyst. This reaction proceeds through a condensation mechanism, forming the quinoxaline ring . Industrial production methods often employ microwave-assisted synthesis, which enhances the reaction rate and yield while minimizing the use of solvents .

Chemical Reactions Analysis

2-Chloro-6-methylquinoxaline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can convert it into 2-amino-6-methylquinoxaline using reducing agents like sodium borohydride.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Intermediary Role in Synthesis:

CMQ serves as an important intermediate in the synthesis of more complex quinoxaline derivatives. These derivatives are crucial for developing new materials and pharmaceuticals. The presence of both chlorine and methyl groups in CMQ enhances its reactivity, making it suitable for various chemical reactions, including nucleophilic substitutions and cyclizations.

Comparison with Similar Compounds:

The unique properties of CMQ can be contrasted with other quinoxaline derivatives:

| Compound | Characteristics |

|---|---|

| 2-Methylquinoxaline | Lacks chlorine; different reactivity and biological activity |

| 2-Chloroquinoxaline | Lacks methyl group; affects solubility and biological interactions |

| 6-Methylquinoxaline | Lacks chlorine; variations in chemical properties |

Biological Applications

Antimicrobial and Antiviral Activities:

Research indicates that CMQ exhibits significant antimicrobial and antiviral properties. It has been evaluated for its potential as a drug candidate against various pathogens, including bacteria and viruses. For instance, studies have shown that CMQ derivatives demonstrate promising activity against liver cancer cell lines (HepG-2 and HuH-7), with IC50 values indicating effective cytotoxicity .

Anticancer Properties:

Recent studies have highlighted the anticancer potential of CMQ derivatives. For example, a derivative incorporating a 2-hydroxy-1-naphthaldehyde side chain exhibited strong anticancer activity against liver cancer cell lines, achieving IC50 values as low as 1.53 µM . The mechanism involves the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation.

Inflammatory and Hypertensive Effects:

Additionally, CMQ derivatives are being investigated for their anti-inflammatory and antihypertensive properties, suggesting a broad therapeutic potential beyond cancer treatment .

Industrial Applications

Dyes and Catalysts:

In industrial applications, CMQ is utilized in the production of dyes and catalysts due to its unique electronic properties. The compound's ability to undergo various chemical transformations makes it valuable in creating materials with specific functionalities .

Case Studies

Case Study 1: Anticancer Activity

A study focused on synthesizing novel quinoxaline derivatives revealed that compounds derived from CMQ showed significant anticancer activity against multiple cell lines. The most active compound demonstrated an IC50 value of 3.06 µM against HuH-7 cells, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

Another research project explored the antimicrobial properties of CMQ derivatives against several bacterial strains. Results showed that specific modifications to the CMQ structure enhanced its efficacy, making it a candidate for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylquinoxaline involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and topoisomerase IV. This leads to the stabilization of DNA strand breaks, ultimately causing bacterial cell death.

Comparison with Similar Compounds

2-Chloro-6-methylquinoxaline can be compared with other quinoxaline derivatives such as:

2-Methylquinoxaline: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.

2-Chloroquinoxaline: Lacks the methyl group, which affects its solubility and interaction with biological targets.

6-Methylquinoxaline: Lacks the chlorine atom, leading to variations in its chemical and biological properties.

The presence of both chlorine and methyl groups in this compound makes it unique, providing a balance of hydrophobicity and reactivity that can be fine-tuned for specific applications.

Biological Activity

2-Chloro-6-methylquinoxaline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antiviral, and anticancer properties, supported by relevant research findings and data.

1. Overview of this compound

This compound belongs to the quinoxaline family, which is known for a wide range of pharmacological activities. The compound's structure includes a chlorine atom at the second position and a methyl group at the sixth position of the quinoxaline ring, contributing to its biological properties.

2. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study synthesized various derivatives of quinoxaline and tested their activity against several bacterial strains.

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | Escherichia coli (NCTC 10418) | Moderate |

| This compound | Staphylococcus aureus (NCTC 65710) | High |

| This compound | Pseudomonas aeruginosa (NCTC 10662) | Moderate |

The results indicated that the compound was particularly effective against Gram-positive bacteria, with moderate activity against Gram-negative strains. The presence of the chlorine and methyl groups enhances lipophilicity, facilitating better penetration through microbial cell walls .

3. Antiviral Properties

Quinoxaline derivatives have also shown promise as antiviral agents. A systematic review highlighted several studies focusing on their potential against various viral infections.

Table 2: Antiviral Activity of Quinoxaline Derivatives

| Compound | Viral Target | EC50 (µM) |

|---|---|---|

| This compound | HIV-1 Reverse Transcriptase | <0.05 |

| This compound | HCMV | >30 |

The compound demonstrated potent inhibition against HIV-1 reverse transcriptase, indicating its potential as an antiviral drug candidate. However, its activity against HCMV was less pronounced, suggesting that structural modifications may be necessary to enhance efficacy against specific viruses .

4. Anticancer Activity

In addition to antimicrobial and antiviral effects, quinoxalines have been investigated for their anticancer properties. Some studies suggest that modifications to the quinoxaline structure can lead to enhanced cytotoxicity against cancer cell lines.

A recent investigation into various quinoxaline derivatives revealed that compounds with specific substitutions exhibited significant anticancer activity, potentially through mechanisms involving apoptosis induction in cancer cells .

5. Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of this compound:

- Antimicrobial Study : A study synthesized hydrazones from this compound and evaluated their antibacterial activity. The results showed that certain derivatives had enhanced activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in improving efficacy .

- Antiviral Evaluation : Another study focused on the antiviral potential of quinoxalines against various viruses, including hepatitis B and coxsackievirus B5. The findings indicated that specific derivatives exhibited low EC50 values, suggesting strong antiviral activity without significant cytotoxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-6-methylquinoxaline, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of this compound typically involves chlorination of precursor quinoxaline derivatives. For example, methyl 2-chloroquinoxaline-6-carboxylate (a related compound) is synthesized via chlorination using POCl₃ in dimethylformamide (DMF) as a solvent . Optimization steps include:

- Temperature control (e.g., 80–100°C for chlorination).

- Solvent selection (DMF or dichloromethane for solubility and reactivity).

- Monitoring reaction progress via thin-layer chromatography (TLC) to minimize side products .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Essential techniques include:

- NMR spectroscopy : To confirm substitution patterns (e.g., chloro and methyl groups at positions 2 and 6).

- High-resolution mass spectrometry (HRMS) : For molecular weight validation.

- HPLC : To assess purity (>95% for pharmacological studies).

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential toxicity .

- Follow SDS guidelines for chlorinated quinoxalines, including emergency procedures for spills or exposure .

- Store in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological potential of this compound?

- Methodological Answer :

- Modify substituents (e.g., replacing methyl with trifluoromethyl or carboxylate groups) and test against biological targets (e.g., kinases, microbial enzymes) .

- Use in vitro assays (e.g., IC₅₀ determination for anticancer activity) and compare with analogs like ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate, which shows kinase inhibition .

- Data Analysis : Tabulate IC₅₀ values across derivatives to identify critical substituents for activity .

Q. What computational approaches predict the reactivity and binding modes of this compound with biological targets?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map electron density at chloro and methyl groups, predicting nucleophilic attack sites .

- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like DNA topoisomerases or microbial enzymes .

- Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) to refine models .

Q. How can researchers resolve contradictions in reported biological activities of quinoxaline derivatives?

- Methodological Answer :

- Conduct meta-analysis of literature data (e.g., antimicrobial IC₅₀ values) to identify outliers or methodological inconsistencies.

- Replicate key studies under standardized conditions (e.g., fixed bacterial strains, identical growth media) .

- Case Study : If one study reports potent activity against E. coli while another does not, test both protocols using the same compound batch and strain .

Q. Methodological Frameworks

Designing experiments to assess the thermal stability of this compound under varying conditions:

- Protocol :

- Use thermogravimetric analysis (TGA) at 10°C/min increments up to 300°C.

- Compare with derivatives (e.g., 2,3,6-trimethylquinoxaline) to determine substituent effects on stability .

- Data Output : Tabulate decomposition temperatures and correlate with substituent electronegativity .

Evaluating solvent compatibility for catalytic applications of this compound:

- Protocol :

Properties

IUPAC Name |

2-chloro-6-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDZKKIHTFOAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(N=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506877 | |

| Record name | 2-Chloro-6-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55687-00-8 | |

| Record name | 2-Chloro-6-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.